4-(Hydroxy(phenyl)methyl)-4-phenylheptane-1,7-diol
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Overview
Description
4-[hydroxy(phenyl)methyl]-4-phenyl-1,7-heptanediol is an organic compound with the molecular formula C20H26O3 This compound is characterized by the presence of hydroxyl groups and phenyl groups attached to a heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[hydroxy(phenyl)methyl]-4-phenyl-1,7-heptanediol typically involves multi-step organic reactions. One common method includes the reaction of benzaldehyde with a suitable heptanediol derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the compound’s quality.
Chemical Reactions Analysis
Types of Reactions
4-[hydroxy(phenyl)methyl]-4-phenyl-1,7-heptanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce various alcohols.
Scientific Research Applications
4-[hydroxy(phenyl)methyl]-4-phenyl-1,7-heptanediol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[hydroxy(phenyl)methyl]-4-phenyl-1,7-heptanediol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl groups can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share similar hydroxyl and aromatic features and are known for their biological activities.
4-Hydroxyphenylacetic acid: This compound also contains a hydroxyl group attached to a phenyl ring and is used in various chemical and biological applications.
Uniqueness
4-[hydroxy(phenyl)methyl]-4-phenyl-1,7-heptanediol is unique due to its specific heptane backbone and the presence of multiple functional groups. This structural arrangement provides distinct chemical and biological properties, making it valuable for research and industrial applications.
Properties
Molecular Formula |
C20H26O3 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-[hydroxy(phenyl)methyl]-4-phenylheptane-1,7-diol |
InChI |
InChI=1S/C20H26O3/c21-15-7-13-20(14-8-16-22,18-11-5-2-6-12-18)19(23)17-9-3-1-4-10-17/h1-6,9-12,19,21-23H,7-8,13-16H2 |
InChI Key |
XVXKNYNGSKDRDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(CCCO)(CCCO)C2=CC=CC=C2)O |
Origin of Product |
United States |
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